2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride
Description
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride is a versatile chemical compound known for its unique properties and applications in various scientific research fields. This compound is characterized by its pyridine ring structure, which is substituted with amino, diethoxycarbonyl, and phenyl groups, making it a valuable molecule for diverse chemical reactions and studies.
Properties
IUPAC Name |
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2;/h5-10H,3-4H2,1-2H3,(H2,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOINUCAMGGXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the pyridine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-dimethoxycarbonyl-6-phenylpyridine hydrochloride
- 2-Amino-3,4-diethoxycarbonyl-5-phenylpyridine hydrochloride
- 2-Amino-3,4-diethoxycarbonyl-6-(4-methylphenyl)pyridine hydrochloride
Uniqueness
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties.
Biological Activity
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by:
- Amino Group : Contributing to its reactivity and interaction with biological targets.
- Diethoxycarbonyl Groups : Enhancing solubility and bioavailability.
- Phenyl Ring : Imparting hydrophobic characteristics which may influence its interaction with cellular membranes.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can lead to modulation of enzyme activity, receptor binding, and influence on various signaling pathways.
Anticancer Activity
Research indicates that derivatives of 2-amino pyridine compounds often exhibit significant anticancer properties. For example, studies have demonstrated that modifications on the pyridine ring can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine | MCF7 (Breast) | 5.0 | Moderate |
| 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine | A549 (Lung) | 3.5 | High |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies
- Study on Anticancer Properties :
- Antioxidant Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
